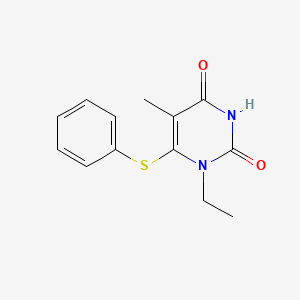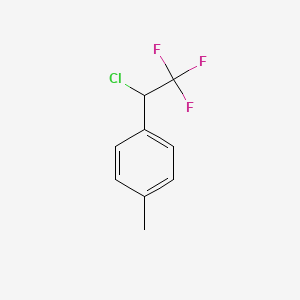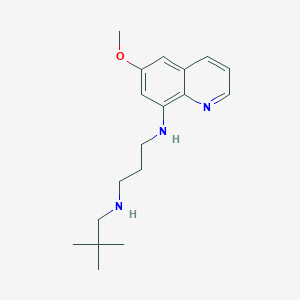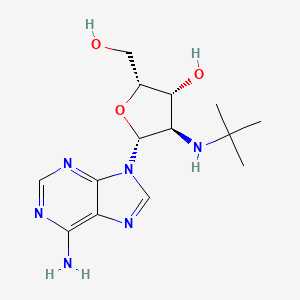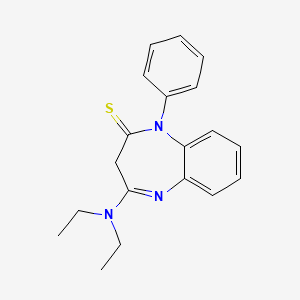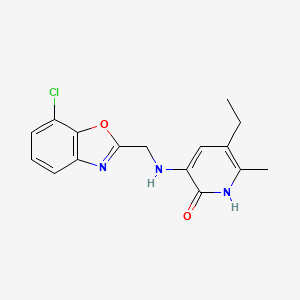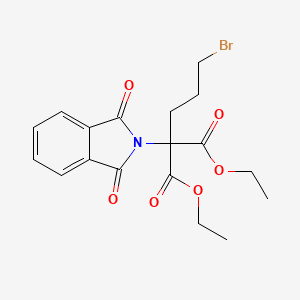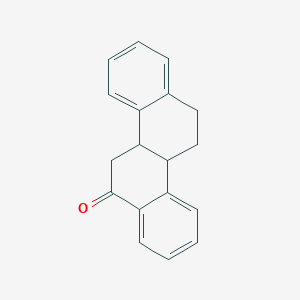
4b,10b,11,12-Tetrahydro-6(5H)-chrysenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4b,10b,11,12-Tetrahydro-6(5H)-chrysenone is an organic compound belonging to the class of polycyclic aromatic ketones These compounds are characterized by multiple fused aromatic rings and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4b,10b,11,12-Tetrahydro-6(5H)-chrysenone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized synthetic routes that maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4b,10b,11,12-Tetrahydro-6(5H)-chrysenone can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones or other oxidized derivatives.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Introduction of different functional groups at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic aromatic substitution using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4b,10b,11,12-Tetrahydro-6(5H)-chrysenone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as metabolism, signal transduction, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chrysenone: A structurally related compound with similar aromatic ring systems.
Tetrahydrochrysenone: Another derivative with additional hydrogenation.
Polycyclic Aromatic Ketones: A broader class of compounds with multiple fused aromatic rings and ketone groups.
Uniqueness
4b,10b,11,12-Tetrahydro-6(5H)-chrysenone is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and potential applications. Its reactivity and biological activity may differ significantly from other similar compounds, making it a valuable subject of study.
Eigenschaften
CAS-Nummer |
7496-05-1 |
|---|---|
Molekularformel |
C18H16O |
Molekulargewicht |
248.3 g/mol |
IUPAC-Name |
5,10b,11,12-tetrahydro-4bH-chrysen-6-one |
InChI |
InChI=1S/C18H16O/c19-18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-8,15,17H,9-11H2 |
InChI-Schlüssel |
IMCFKEKBLFADHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2C3C1C4=CC=CC=C4C(=O)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,14S)-11,14-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one](/img/structure/B12799879.png)

![6-amino-12-hydroxy-13-(hydroxymethyl)-14-oxa-10-thia-1,3,5-triazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraene-8-carboxamide](/img/structure/B12799902.png)
